MEISi-2 belongs to a class of compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=N-NR3R4). This compound has been classified based on its mechanism of action as a selective inhibitor of MEIS proteins, which are homeodomain transcription factors involved in various biological processes, including stem cell maintenance and cancer progression .
The synthesis of MEISi-2 can be achieved through several methods:
The molecular structure of MEISi-2 features a hydrazone linkage that contributes to its biological activity. The specific arrangement of atoms and functional groups allows for selective binding to MEIS proteins. Key structural data include:
MEISi-2 is involved in various chemical reactions:
MEISi-2 functions primarily by inhibiting MEIS proteins, which play a pivotal role in regulating gene expression related to hematopoietic stem cell function. The mechanism involves:
MEISi-2 exhibits several notable physical and chemical properties:
These properties make it suitable for laboratory applications where precise measurements and reactions are required.
MEISi-2 has diverse applications across multiple scientific fields:
MEISi-2 is a selective small-molecule inhibitor targeting the MEIS family of transcription factors, which belong to the TALE (three-amino acid loop extension) homeodomain protein class. These transcription factors (MEIS1, MEIS2, MEIS3) function as critical epigenetic regulators that orchestrate developmental gene expression programs and maintain stem cell pluripotency. MEIS proteins achieve this by forming heterodimeric complexes with PBX (pre-B-cell leukemia homeobox) and HOX (homeobox) proteins, enabling sequence-specific DNA binding at enhancer and promoter regions. Through these interactions, MEIS complexes recruit histone-modifying enzymes and chromatin remodelers to activate or repress transcription. The MEIS2 isoform, in particular, is indispensable for neural crest-derived cell differentiation, hematopoietic stem cell (HSC) self-renewal, and myogenic regulation, as demonstrated by in vivo CRISPR-Cas9 perturbation studies showing that MEIS2 knockdown alters GABAergic neuron specification in the embryonic mouse ganglionic eminence [10]. In skeletal muscle development, MEIS2 undergoes liquid-liquid phase separation (LLPS), a process modulated by the long non-coding RNA RMG (lnc-RMG), which ultimately influences transforming growth factor-β receptor II (TGFβR2) transcription and myoblast differentiation [4]. MEISi-2 disrupts these molecular interactions by competitively inhibiting MEIS-DNA binding or interfering with co-factor recruitment, thereby suppressing downstream transcriptional networks.
MEISi-2 (Chemical name: 4-hydroxy-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide) is a synthetic organic compound with the molecular formula C₁₈H₁₄N₂O₃ and a molecular weight of 306.32 g/mol. Its structure features a hydroxy-substituted naphthalene scaffold linked via an imine bond to a hydroxybenzamide group, creating a planar conformation that facilitates intercalation into DNA-binding domains or protein-protein interaction interfaces. This chemical architecture enables potent and selective inhibition of MEIS transcription factors, with minimal cross-reactivity against the closely related PBX family, as evidenced by luciferase reporter assays showing significant suppression of MEIS-dependent transcriptional activity without affecting PBX-reporter systems [3] [6]. MEISi-2 exhibits poor aqueous solubility (<0.1 mg/mL in water), limiting its utility in cell-based assays without organic co-solvents like DMSO. Despite this challenge, its bioavailability in in vivo models is sufficient to modulate stem cell pools, as demonstrated in BALB/c mouse studies where intraperitoneal administration altered HSC differentiation kinetics [8]. Analytical characterization via high-performance liquid chromatography (HPLC) confirms high purity (≥98%), which is critical for avoiding off-target effects in mechanistic studies [8].
Table 1: Physicochemical Properties of MEISi-2
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄N₂O₃ |
Molecular Weight | 306.32 g/mol |
CAS Number | 2250156-71-7 (free base) |
Purity (HPLC) | ≥98% |
Aqueous Solubility | <0.1 mg/mL |
Primary Target | MEIS Transcription Factors |
Selectivity | No significant inhibition of PBX |
MEISi-2 directly binds the homeodomain of MEIS proteins, a conserved 60-amino acid region comprising three α-helices that facilitate DNA recognition and co-factor dimerization. Structural modeling predicts that MEISi-2 occupies a hydrophobic pocket adjacent to helix 3, disrupting hydrogen bonding between MEIS2 and the major groove of its DNA consensus sequence 5′-TGACAG-3′. This interference prevents transcriptional activation of MEIS2-dependent genes such as Foxd1 in whisker mesenchyme and Hif-2α in hematopoietic niches [1] [8]. Additionally, MEISi-2 allosterically modulates MEIS-cofactor interactions, particularly with DLX5 (distal-less homeobox 5), a partnership essential for GABAergic projection neuron specification. Chromatin immunoprecipitation sequencing (ChIP-seq) in mouse embryonic ganglionic eminences revealed that MEIS2 and DLX5 co-occupy enhancers of projection-neuron-specific genes (e.g., Six3, Foxp1, Tshz1), and MEISi-2 treatment reduces their occupancy by >60%, shifting neuronal precursors toward an interneuron fate [10]. In cardiac contexts, MEISi-2 downregulates Meis1 expression and its target cyclin-dependent kinase inhibitors (p16, p19, p19ARF), thereby promoting HSC self-renewal ex vivo in CD34⁺/CD133⁺/ALDHʰⁱ cells [3] [8]. The compound’s efficacy is further demonstrated by its ability to reverse aberrant phase separation of MEIS2 induced by lnc-RMG in myogenesis, restoring TGFβR2 transcription [4].
Table 2: MEISi-2-Dependent Transcriptional Changes in Cellular Models
Cell Type | Key Downregulated Targets | Key Upregulated Targets | Functional Outcome |
---|---|---|---|
Murine LSK HSCs | p16, p19ARF, Hif-2α | c-Kit, Sca1 | Enhanced self-renewal |
Human CD34⁺ HSCs | Meis1 | CD133, ALDH | Ex vivo expansion |
GABAergic Neurons | Six3, Foxp1, Tshz1 | Maf, Tcf4, Prox1 | Fate shift to interneurons |
Myoblasts | MEIS2 (via miR-133a-3p) | TGFβR2 | Accelerated differentiation |
MEISi-2 exerts its bioactivity by reprogramming the epigenome through disruption of enhancer-promoter looping. Single-cell RNA sequencing (scRNA-seq) of murine GABAergic precursors treated with MEISi-2 revealed a 40% reduction in projection-neuron-associated genes (Adora2a, Drd1, Six3) and concomitant upregulation of interneuron markers (Maf, Tcf4, Prox1, Arx), indicating a fate switch from striatal projection neurons to cortical interneurons [10]. This transcriptional rewiring involves MEISi-2-mediated suppression of MEIS2-bound enhancers, which normally recruit histone acetyltransferases (e.g., p300) to deposit H3K27ac marks. Consequently, chromatin accessibility at PN-specific loci decreases, as measured by ATAC-seq. In myogenesis, MEISi-2 indirectly amplifies TGFβR2 expression by blocking MEIS2 liquid-liquid phase separation (LLPS), a process governed by lnc-RMG/miR-133a-3p-dependent suppression. Without MEIS2 condensates, which sequester TGFβR2 promoters, myoblasts undergo accelerated differentiation and skeletal muscle regeneration [4]. Similarly, in hematopoiesis, MEISi-2 represses Meis1-driven transcription of cell-cycle inhibitors, enabling HSCs to bypass senescence checkpoints. This is evidenced by RNA-seq datasets showing 5-fold downregulation of p16 and p19 in MEISi-2-treated bone marrow, correlating with increased LSK (Lin⁻Sca1⁺c-Kit⁺) cell proliferation [8].
MEISi-2 represents a prototype for precision therapeutics targeting transcription factor vulnerabilities in cancer, regenerative medicine, and genetic disorders. In oncology, MEIS proteins drive leukemogenesis (e.g., MEIS1 in MLL-rearranged AML) and solid tumor progression (e.g., MEIS2 in ovarian cancer). MEISi-2 suppresses xenograft growth in AML models by abrogating HOXA9/MEIS1-dependent transcription of pro-survival genes like FLT3 and BCL2 [3] [8]. For regenerative applications, MEISi-2 enhances ex vivo expansion of HSCs for bone marrow transplantation, achieving 3-fold increases in CD34⁺/CD150⁺/CD48⁻ populations without inducing differentiation, a significant improvement over cytokine-based methods [8]. In neuromuscular disorders, MEISi-2 accelerates skeletal muscle regeneration by derepressing TGFβR2-mediated myoblast fusion, offering a chemical alternative to gene therapy for muscular dystrophies [4]. Furthermore, MEISi-2 rescues neurodevelopmental defects caused by Meis2 gain-of-function mutations, as demonstrated by its ability to normalize DLX5-MEIS2 enhancer activity in patient-derived iPSC models of intellectual disability [10]. Future directions include optimizing MEISi-2 derivatives for improved CNS penetration and developing PROTAC (proteolysis-targeting chimera) degraders to achieve sustained MEIS depletion.
Table 3: Therapeutic Domains for MEISi-2 Application
Disease Area | Molecular Target | Observed Effect | Reference Model |
---|---|---|---|
Acute Myeloid Leukemia | MEIS1-HOXA9 complex | Reduced leukemic burden, prolonged survival | MLL-rearranged AML xenografts |
Bone Marrow Failure | p16/p19ARF in HSCs | Enhanced SCID-repopulating cell activity | BALB/c transplantation |
Muscular Dystrophy | MEIS2-TGFβR2 axis | Accelerated myofiber regeneration | Porcine skeletal injury |
Neurodevelopmental Disorders | MEIS2-DLX5 enhancers | Restored GABAergic neuron ratios | Meis2 mutant iPSCs |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4